1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide
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Overview
Description
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide is a chemical compound that belongs to the class of piperidinium salts This compound is characterized by the presence of a piperidine ring substituted with three methyl groups and a propynyl group, along with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide typically involves the alkylation of 1,2,6-trimethylpiperidine with propargyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the iodide. The general reaction scheme is as follows:
Starting Materials: 1,2,6-trimethylpiperidine and propargyl iodide.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) to avoid moisture. Solvents such as acetonitrile or dichloromethane are commonly used.
Procedure: The 1,2,6-trimethylpiperidine is dissolved in the solvent, and propargyl iodide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration or extraction, followed by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates.
Addition Reactions: The propynyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution: Reagents like sodium halides or potassium cyanide in polar solvents (e.g., water or alcohol) are used.
Addition: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, I2) in non-polar solvents (e.g., chloroform) are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium cyanide would yield the corresponding nitrile, while addition of hydrogen bromide would result in the formation of a bromoalkane.
Scientific Research Applications
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide involves its interaction with molecular targets and pathways. The propynyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidinium ion can interact with receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,6-Trimethylpiperidine: Lacks the propynyl group and iodide ion, making it less reactive in certain reactions.
Propargyl Iodide: Contains the propynyl group but lacks the piperidine ring, limiting its applications.
Other Piperidinium Salts: May have different substituents or counterions, affecting their reactivity and properties.
Uniqueness
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide is unique due to the combination of the piperidine ring, multiple methyl groups, and the propynyl group
Properties
Molecular Formula |
C11H20IN |
---|---|
Molecular Weight |
293.19 g/mol |
IUPAC Name |
1,2,6-trimethyl-1-prop-2-ynylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C11H20N.HI/c1-5-9-12(4)10(2)7-6-8-11(12)3;/h1,10-11H,6-9H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
HXEPUVSMNWGDSU-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCCC([N+]1(C)CC#C)C.[I-] |
Origin of Product |
United States |
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